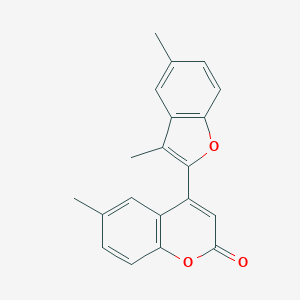
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C21H18O3 . It has a molecular weight of 318.4 g/mol .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C21H18O3/c1-11-5-8-18-16 (9-11)14 (4)21 (23-18)17-10-19 (22)24-20-13 (3)12 (2)6-7-15 (17)20/h5-10H,1-4H3" . The Canonical SMILES string is "CC1=CC2=C (C=C1)OC (=C2C)C3=CC (=O)OC4=C3C=CC (=C4C)C" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 1 rotatable bond . The topological polar surface area is 39.4 Ų . The compound has a complexity of 539 .作用机制
The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in oxidative stress, inflammation, and cancer progression. Specifically, this compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. As an antioxidant, it has been shown to reduce oxidative stress and protect against DNA damage. As an anti-inflammatory agent, it has been found to reduce inflammation and improve insulin sensitivity. Finally, as an anticancer agent, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its low toxicity and lack of side effects make it a safe and reliable compound to use in animal studies. However, one limitation of using this compound is its relatively high cost compared to other flavonoids, which may limit its use in larger-scale studies.
未来方向
There are several potential future directions for research on 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Finally, the development of new synthesis methods for this compound may help to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound with several potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of new therapeutic agents. While further research is needed to fully understand its mechanism of action and optimize its efficacy and safety, this compound represents a valuable tool for the study of oxidative stress, inflammation, and cancer progression.
合成方法
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the condensation of a phenol with a β-ketoester in the presence of a Lewis acid catalyst, while the Knoevenagel condensation reaction involves the condensation of an aldehyde with a β-dicarbonyl compound in the presence of a base catalyst. Both methods have been used to successfully synthesize this compound with high yields and purity.
科学研究应用
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one has been found to have several potential applications in scientific research. As an antioxidant, it has been shown to scavenge free radicals and protect cells from oxidative damage. As an anti-inflammatory agent, it has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Finally, as an anticancer agent, it has been found to induce apoptosis and inhibit the proliferation of cancer cells.
属性
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXZNPOGNSNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356527.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B356528.png)
![2-(8,8-dimethyl-4-oxo-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B356532.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356535.png)
![Ethyl 6-(4-methoxybenzoyl)imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356536.png)
![5-ethyl-6-thiophen-3-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B356538.png)
![1-cyclopentyl-2-imino-5-oxo-N-(propan-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B356539.png)
![N-(5-Cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-methylbenzamide](/img/structure/B356540.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356541.png)
![1-sec-butyl-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356543.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B356544.png)
![N-Butyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356545.png)
![Ethyl 6-(benzoylimino)-7-butyl-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356550.png)
![2-methoxy-1-methylethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356551.png)